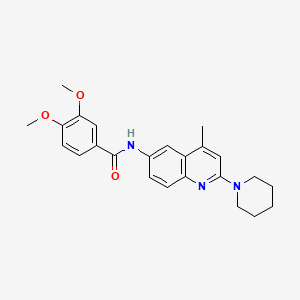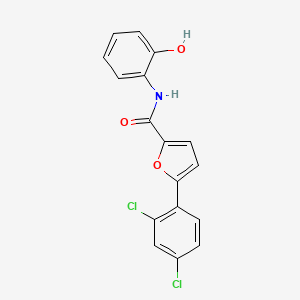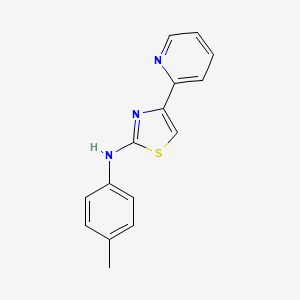![molecular formula C15H16N3O+ B10796460 3-[(2-Hydroxyethyl)amino]-5-methylphenazin-5-ium](/img/structure/B10796460.png)
3-[(2-Hydroxyethyl)amino]-5-methylphenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396693 is a compound identified as part of the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown promising results in inhibiting the growth of Babesia microti, a parasite responsible for piroplasmosis . This compound has been studied for its potential use as an antipiroplasm drug, offering a new avenue for treating diseases caused by protozoan parasites .
Chemical Reactions Analysis
MMV396693 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV396693 might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of MMV396693 involves the inhibition of cysteine protease, an enzyme crucial for the survival and replication of protozoan parasites . By inhibiting this enzyme, MMV396693 disrupts the parasite’s ability to process proteins, leading to its death. The molecular targets and pathways involved include the cysteine protease enzyme and related metabolic pathways essential for the parasite’s survival .
Comparison with Similar Compounds
MMV396693 is similar to other compounds in the Malaria Box, such as MMV665875. Both compounds have shown potential as antipiroplasm drugs and share structural similarities with known antiparasitic agents like atovaquone and imidocarb dipropionate . MMV396693 is unique in its specific inhibition of cysteine protease, making it a promising candidate for further development as an antiparasitic drug .
Similar compounds include:
Properties
Molecular Formula |
C15H16N3O+ |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[(10-methylphenazin-10-ium-2-yl)amino]ethanol |
InChI |
InChI=1S/C15H15N3O/c1-18-14-5-3-2-4-12(14)17-13-7-6-11(10-15(13)18)16-8-9-19/h2-7,10,19H,8-9H2,1H3/p+1 |
InChI Key |
UFFSSWFJZSCGMP-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![3-chloro-N-[4-[4-[(3,4-dimethoxyphenyl)methylamino]piperidin-1-yl]phenyl]benzamide](/img/structure/B10796384.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)

![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide](/img/structure/B10796403.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B10796415.png)


![N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10796428.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B10796442.png)

